1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine is an organic compound that features a cyclohexa-1,4-diene ring attached to a piperidine ring via an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine typically involves the following steps:
Formation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Coupling Reaction: The final step involves coupling the cyclohexa-1,4-diene derivative with the piperidine derivative under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The cyclohexa-1,4-diene ring can be oxidized to form aromatic compounds.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amine group in the piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Aromatic compounds such as benzene derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
1,3-Cyclohexadiene: An isomer of cyclohexa-1,4-diene with different reactivity and properties.
γ-Terpinene: A terpenoid with a similar cyclohexadiene structure but different functional groups and applications.
Uniqueness: 1-[1-(Cyclohexa-1,4-dien-1-yl)ethyl]piperidin-4-amine is unique due to its combination of a cyclohexa-1,4-diene ring and a piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64730-00-3 |
---|---|
Molecular Formula |
C13H22N2 |
Molecular Weight |
206.33 g/mol |
IUPAC Name |
1-(1-cyclohexa-1,4-dien-1-ylethyl)piperidin-4-amine |
InChI |
InChI=1S/C13H22N2/c1-11(12-5-3-2-4-6-12)15-9-7-13(14)8-10-15/h2-3,6,11,13H,4-5,7-10,14H2,1H3 |
InChI Key |
UAXZUYLPYORRNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CCC=CC1)N2CCC(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.